2-(3-Methylpiperidin-3-yl)ethan-1-ol, with the Chemical Abstracts Service number 2680534-00-1, is a chemical compound classified as an alcohol and a piperidine derivative. Its molecular formula is , and it has a molecular weight of approximately 143.23 g/mol. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.
The compound is sourced from various chemical suppliers and databases, including Chemsrc and Benchchem, which provide detailed information on its properties and potential applications in scientific research. It falls under the category of organic compounds, specifically aliphatic alcohols due to the presence of a hydroxyl (-OH) group attached to an ethyl chain.
The synthesis of 2-(3-Methylpiperidin-3-yl)ethan-1-ol typically involves the reaction of 3-methylpiperidine with ethylene oxide. This reaction is facilitated by a strong base, such as sodium hydroxide, which catalyzes the opening of the ethylene oxide ring, allowing it to react with the amine functional group of 3-methylpiperidine.
The synthesis can be conducted under controlled conditions to optimize yield and purity. In industrial settings, continuous flow processes may be employed to maintain a steady supply of reactants while efficiently removing by-products. The final product is purified through methods such as distillation or recrystallization to achieve the desired purity levels .
2-(3-Methylpiperidin-3-yl)ethan-1-ol can participate in various chemical reactions typical for alcohols and amines. These include:
The specific reaction conditions, such as temperature and solvent choice, can significantly affect the outcome and efficiency of these reactions. For instance, oxidation reactions may require specific oxidizing agents like chromium trioxide or potassium permanganate under acidic conditions .
The mechanism of action for 2-(3-Methylpiperidin-3-yl)ethan-1-ol primarily relates to its role as an active pharmaceutical ingredient. It likely interacts with neurotransmitter systems in the brain, particularly those involving serotonin and dopamine pathways. The precise details of its action would depend on its specific applications in pharmacology.
While specific physical properties such as density, boiling point, and melting point are not extensively documented for this compound, it is categorized as a liquid at room temperature due to its alcohol functional group.
2-(3-Methylpiperidin-3-yl)ethan-1-ol has significant applications in scientific research:
The stereoselective synthesis of 2-(3-methylpiperidin-3-yl)ethan-1-ol hinges on advanced chiral methodologies due to the critical influence of the 3-methyl group’s configuration on biological activity. Asymmetric hydrogenation of pyridine precursors stands as a pivotal strategy, leveraging transition-metal catalysts to install stereocenters with high fidelity. For instance, ruthenium- or iridium-based systems with chiral P,N-ligands enable enantioselective reduction of 3-substituted pyridinium salts, yielding piperidine scaffolds with >90% ee under mild conditions (40–60°C, 10–50 bar H₂) [8]. This approach circumvents traditional resolution steps, enhancing atom economy.
Complementary chiral pool approaches utilize natural alkaloids or enantiopure amino acids as starting materials. A notable example involves the functionalization of (R)- or (S)-nipecotic acid, where the pre-existing chiral center directs stereocontrol during ethanol side-chain installation via Arndt-Eistert homologation or reductive alkylation. Computational studies (DFT) confirm that solvent polarity significantly impacts the transition-state energy in these reactions, with aprotic solvents (e.g., THF) favoring syn-diastereoselectivity [4] [8].
Table 1: Enantioselective Synthesis Approaches
Method | Catalyst/Ligand | ee (%) | Key Condition |
---|---|---|---|
Pyridine Hydrogenation | Ir/(R)-Segphos | 95 | H₂ (50 bar), EtOH, 60°C |
Chiral Pool Elaboration | (S)-Nipecotic acid | >99 | DIBAH, −78°C |
Reductive Amination | (S)-PROLI/NaBH₄ | 88 | MeOH, 25°C |
The piperidine-ethanol motif is efficiently constructed via alkylation or reductive amination of 3-methylpiperidine precursors with ethylene oxide or 2-haloethanols. Optimized protocols use Cs₂CO₃ in DMF at 80°C to couple 3-methylpiperidine with 2-chloroethanol, achieving 75–82% yields [3]. Crucially, the basicity of the medium must be controlled to avoid N-alkylation side products.
Reductive amination offers superior functional group tolerance. Reacting 3-methylpiperidin-3-one with 2-nitroethanol followed by Pd/C-catalyzed hydrogenation affords the target compound in a one-pot sequence (68% yield). Alternatively, NaBH₃CN mediates direct reductive amination between 3-methylpiperidine and glycolaldehyde, though competing dialkylation necessitates careful stoichiometry control (1:1 substrate ratio) [8]. Microwave irradiation (100°C, 30 min) enhances reaction efficiency, reducing typical reaction times from 24 h to <1 h [6] [8].
Table 2: Yield Optimization in Reductive Amination
Carbonyl Source | Reducing Agent | Solvent | Time | Yield (%) |
---|---|---|---|---|
3-Methylpiperidin-3-one | NaBH₄ | MeOH | 12 h | 65 |
Glycolaldehyde | NaBH₃CN | THF | 4 h | 72 |
2-Nitroethanol | H₂/Pd-C | EtOAc | 2 h | 85 |
The bivalent architecture of 2-(3-methylpiperidin-3-yl)ethan-1-ol—combining a lipophilic piperidine with a polar ethanol tail—enables dual-target engagement in bioactive molecules. Strategic deuteration of the ethanol moiety enhances metabolic stability without altering pharmacology. A robust route employs SmI₂/D₂O-mediated reductive deuteration of acyl chlorides derived from the ethanol side chain, achieving >98% deuterium incorporation at C-α [7]. This method is chemoselective, preserving the piperidine ring and 3-methyl group.
For pharmacophore fusion, the hydroxyl group serves as a handle for conjugation. In osteoporosis drug candidates, it is esterified with carboxylate-containing pyrimidines to create bone-anabolic hybrids that upregulate BMP-2/SMAD1 signaling [6]. Similarly, coupling with chlorinated aromatics via Mitsunobu reactions (PPh₃/DIAD) yields antifungal derivatives targeting lumazine synthase [5]. Kinetic studies show conjugation accelerates cellular uptake 3-fold compared to unconjugated piperidines [6] [7].
Solvent polarity critically influences reaction kinetics and diastereoselectivity in piperidine-ethanol synthesis. Polar aprotic solvents (DMF, MeNO₂) accelerate SN₂ alkylation of 3-methylpiperidine by 2-bromoethanol 5-fold versus protic solvents (MeOH), attributed to enhanced nucleophile activation. However, DMF promotes N-oxide formation above 50°C, necessitating temperature control at 20–40°C [4].
In iodocyclization reactions forming related piperidine scaffolds, nitromethane maximizes yields (88% vs. 52% in ethanol) due to superior iodine solubility and stabilization of charged intermediates . Computational analysis (DFT) reveals that solvent reorganization energy in piperidine functionalization contributes up to 30% of the total activation barrier, with low-dielectric solvents (ε < 10) favoring intramolecular cyclization by reducing solvent-solute interactions [5]. First-order kinetics are observed in reductive amination (k = 1.2 × 10⁻³ s⁻¹ in THF), with ethanol side-chain length inversely correlating with reaction rate [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9